![molecular formula C16H20N2O4S B3014593 (5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one CAS No. 592535-13-2](/img/structure/B3014593.png)
(5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one has been the subject of several studies. It is a member of the 5-(Z)-arylidene-4-imidazolidinone derivatives, which have been synthesized through different routes. These derivatives have been investigated for their conformational analysis and antitumor activities, showing broad-spectrum activity against various human cell lines of nine tumor subpanels, exhibiting both cytostatic and cytotoxic potency .
Synthesis Analysis
The compound has been synthesized through a one-pot reaction involving l-amino acid methyl esters, iso-, isothio- or isoselenocyanates, and α-bromoketones. The reaction mechanism has been elucidated, and the strategy has been extended to the synthesis of other related compounds, such as 2-iminothiazolines and 2-thioxoimidazolin-4-ones .
Molecular Structure Analysis
The molecular structure of the compound has been investigated in the context of its conformational analysis. This analysis provides insights into the spatial arrangement of atoms and the stability of the compound, which are crucial for understanding its properties and potential applications.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound have been studied, shedding light on the reaction mechanism and intermediates formed during the process. Understanding these reactions is essential for optimizing the synthesis and exploring potential modifications of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, including its solubility, stability, and reactivity, have been examined. These properties are fundamental for assessing the compound's behavior in various environments and its potential for pharmaceutical or other applications.
"SYNTHESIS, CONFORMATIONAL ANALYSIS AND ANTITUMOR TESTING OF 5-(Z)-ARYLIDENE-4-IMIDAZOLIDINONE DERIVATIVES"
"One-pot synthesis of 4-arylidene imidazolin-5-ones by reaction of amino acid esters with isocyanates and α-bromoketones."
Wissenschaftliche Forschungsanwendungen
Electro-Optical and Charge Transport Properties
- Imidazolidin derivatives, including structures similar to the mentioned compound, have been studied for their structural, electronic, optical, and charge transport properties as semiconducting materials. They exhibit intramolecular charge transfer, making them relevant in the field of semiconducting material research (Irfan et al., 2016).
Corrosion Inhibition
- Derivatives of thiazolidinedione, closely related to the mentioned compound, have been explored as inhibitors for mild steel corrosion in hydrochloric acid solutions. These studies help in understanding their potential applications in corrosion prevention (Yadav et al., 2015).
Synthesis of Stereoselective Compounds
- Research has been conducted on the stereoselective synthesis of compounds structurally similar to the mentioned molecule, indicating their potential in creating specific molecular configurations for various applications (Jakšea et al., 2002).
Potential in Treating Schistosomiasis
- Imidazolidinic derivatives have shown promising results in vitro as potential treatments for schistosomiasis, a parasitic disease. This demonstrates the biomedical application of these compounds (da Silva et al., 2014).
Eigenschaften
IUPAC Name |
(5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-5-6-18-15(19)11(17-16(18)23)7-10-8-13(21-3)14(22-4)9-12(10)20-2/h7-9H,5-6H2,1-4H3,(H,17,23)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQZBRUZROIAFJ-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2OC)OC)OC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide](/img/structure/B3014513.png)
![Benzyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3014515.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3014516.png)


![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B3014524.png)
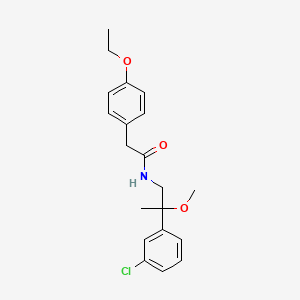
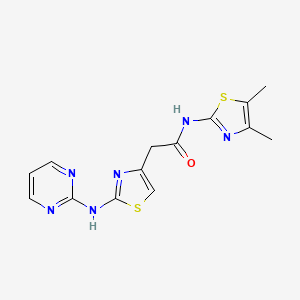
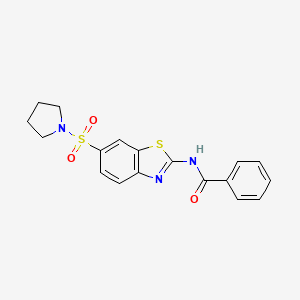
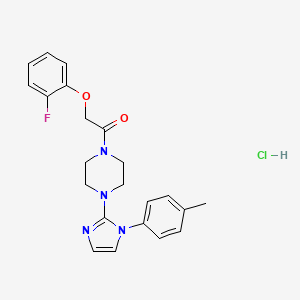
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide](/img/structure/B3014531.png)
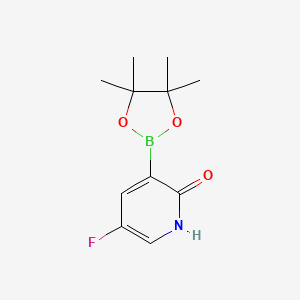
![2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B3014533.png)